Drinabant

描述

DRINABANT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

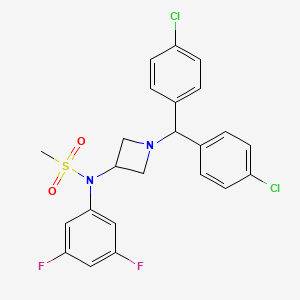

structure in first source

属性

IUPAC Name |

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQBRKLVEALROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189455 | |

| Record name | Drinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358970-97-5 | |

| Record name | Drinabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358970-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drinabant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRINABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Drinabant on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (also known as AVE1625) is a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the CB1 receptor, synthesizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This compound exhibits high affinity for the CB1 receptor and effectively antagonizes agonist-induced signaling. While its classification as a neutral antagonist versus an inverse agonist remains a subject of nuanced investigation, its functional profile suggests a primary role in blocking the effects of cannabinoid agonists. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of CB1 receptor-targeted therapeutics.

Introduction

The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, which is extensively expressed in the central nervous system and is involved in a myriad of physiological processes, including appetite, pain perception, mood, and memory. The development of CB1 receptor antagonists has been a significant area of research for treating conditions such as obesity and related metabolic disorders. This compound emerged as a promising therapeutic candidate in this class. Understanding its precise mechanism of action is critical for both elucidating the physiological roles of the CB1 receptor and for the rational design of future therapeutics with improved efficacy and safety profiles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's interaction with the CB1 receptor.

Table 1: Binding Affinity of this compound for the CB1 Receptor

| Parameter | Species/System | Value | Assay Type | Reference |

| Ki | Not Specified | 0.16 - 0.44 nM | Radioligand Binding Assay | [1] |

| Selectivity | Human | >400-fold for CB1 over CB2 | Radioligand Binding Assay |

Table 2: Functional Potency of this compound at the CB1 Receptor

| Parameter | Species/System | Value | Assay Type | Reference |

| IC50 | Human CB1-R | 25 nM | Agonist-stimulated Calcium Signal | [2][3] |

| IC50 | Rat CB1-R | 10 nM | Agonist-stimulated Calcium Signal | [2] |

Mechanism of Action at the CB1 Receptor

This compound functions as a competitive antagonist at the CB1 receptor, binding to the same orthosteric site as endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and synthetic agonists. By occupying this site, this compound prevents the conformational changes in the receptor that are necessary for G protein coupling and subsequent downstream signaling.

G Protein Signaling

The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G proteins, primarily of the Gi/o family. Agonist binding to the CB1 receptor leads to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ subunit: Modulates the activity of various ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

This compound, by blocking agonist binding, prevents these G protein-mediated events. The question of whether this compound possesses inverse agonist properties—that is, the ability to reduce the basal, constitutive activity of the CB1 receptor in the absence of an agonist—is a critical aspect of its pharmacological profile. While some CB1 antagonists like rimonabant have demonstrated clear inverse agonism, the profile of this compound is less definitively characterized in publicly available literature, with some studies suggesting it behaves more like a neutral antagonist. A neutral antagonist would block agonist-induced activity without affecting the receptor's basal signaling.

β-Arrestin Signaling

Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the CB1 receptor can also recruit β-arrestins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound's mechanism of action on CB1 receptor signaling pathways.

Experimental Workflows

Caption: Standard experimental workflows to characterize CB1 receptor ligands.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line, reagents, and equipment used.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

-

Materials:

-

Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]CP-55,940).

-

Non-labeled competitor (for non-specific binding, e.g., high concentration of WIN 55,212-2).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Protocol:

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound).

-

For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled competitor is added.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the CB1 receptor.

-

Materials:

-

Cell membranes expressing the CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

CB1 receptor agonist (e.g., CP-55,940).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4).

-

-

Protocol:

-

Pre-incubate the cell membranes with GDP in the assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of [³⁵S]GTPγS, and the test compound (this compound) at various concentrations, with or without a fixed concentration of a CB1 agonist.

-

To determine basal binding, no agonist or antagonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

To assess antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound. To assess inverse agonist activity, measure the inhibition of basal [³⁵S]GTPγS binding by this compound.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.

-

Materials:

-

Whole cells expressing the CB1 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

CB1 receptor agonist.

-

Test compound (this compound) at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Protocol:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound (this compound) at various concentrations in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of forskolin and a CB1 receptor agonist.

-

To assess inverse agonist activity, stimulate the cells with forskolin and treat with this compound in the absence of an agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

-

Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation (antagonist activity) or to increase forskolin-stimulated cAMP levels on its own (inverse agonist activity).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor.

-

Materials:

-

Engineered cell line co-expressing the CB1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

CB1 receptor agonist.

-

Test compound (this compound) at various concentrations.

-

Substrate for the reporter enzyme.

-

-

Protocol:

-

Plate the engineered cells in a 384-well plate.

-

Add the test compound (this compound) at various concentrations, followed by a fixed concentration of a CB1 receptor agonist.

-

To assess for any agonist activity of this compound, it is added in the absence of another agonist.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the enzyme substrate and incubate to allow for signal development.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Determine the ability of this compound to inhibit the agonist-induced recruitment of β-arrestin.

-

Conclusion

This compound is a high-affinity, selective CB1 receptor antagonist. Its primary mechanism of action is the competitive blockade of the orthosteric binding site on the CB1 receptor, thereby preventing agonist-induced G protein and β-arrestin signaling. While its classification as a strict neutral antagonist or a weak inverse agonist requires further quantitative characterization across multiple functional assays, its profile suggests a primary role in attenuating the physiological effects of endocannabinoids and synthetic agonists. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation of this compound and other CB1 receptor modulators, which is essential for the development of safer and more effective therapies targeting the endocannabinoid system.

References

Drinabant: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and Alzheimer's disease, its development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identifiers

This compound is a synthetic, small-molecule compound. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide[2] |

| SMILES | CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F[2] |

| InChI Key | IQQBRKLVEALROM-UHFFFAOYSA-N[2] |

| Molecular Formula | C₂₃H₂₀Cl₂F₂N₂O₂S |

| CAS Number | 358970-97-5 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 497.4 g/mol | PubChem |

| XLogP3 | 5.6 | PubChem |

| Solubility | Soluble in DMSO. Insoluble in water. Soluble in DMF (15 mg/ml), DMSO:PBS (pH 7.2) (1:2) (0.3 mg/ml), and Ethanol (0.15 mg/ml). | MedKoo Biosciences, Cayman Chemical |

| Appearance | Crystalline solid | Cayman Chemical |

Pharmacological Properties

This compound functions as a selective antagonist of the CB1 receptor. Its pharmacological activity has been characterized through various in vitro assays, demonstrating high affinity and potent functional antagonism.

| Parameter | Value | Description |

| Mechanism of Action | Selective Cannabinoid Receptor 1 (CB1) Antagonist | This compound binds to the CB1 receptor, blocking the effects of endogenous cannabinoids and other agonists. |

| Binding Affinity (Ki) | 0.16 - 0.44 nM | Represents the concentration of this compound required to occupy 50% of the CB1 receptors in a radioligand binding assay. |

| Functional Activity (IC50) | 25 nM (human CB1 receptor), 10 nM (rat CB1 receptor) | Represents the concentration of this compound that inhibits 50% of the functional response induced by a CB1 agonist in a cellular assay. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific analytical characterization of this compound are not extensively available in peer-reviewed literature. However, a general synthetic approach is described in patent literature, and standard methodologies for the analysis of related compounds and for in vitro pharmacological profiling are well-established.

Synthesis

A patented method describes the synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide. The synthesis generally involves the reaction of key intermediates to construct the final molecule.

Purification

Purification of diarylmethane derivatives like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from reaction byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a high-purity crystalline solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound would be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the dichlorophenyl and difluorophenyl rings, the azetidine ring protons, and the methyl group of the methanesulfonamide moiety.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of this compound would be determined by mass spectrometry. Electrospray ionization (ESI) is a common technique for such molecules. The fragmentation of aromatic sulfonamides can involve the loss of SO₂.

In Vitro Pharmacological Assays

Radioligand Binding Assay (for Ki determination):

This assay measures the affinity of this compound for the CB1 receptor by competing with a radiolabeled ligand, such as [³H]-CP55940.

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

-

Incubation: A fixed concentration of [³H]-CP55940 is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay (for functional activity):

This functional assay measures the ability of this compound to antagonize G-protein activation by a CB1 receptor agonist, such as WIN55212-2.

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor are used.

-

Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55212-2), [³⁵S]GTPγS, and varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound.

-

Detection: The amount of incorporated [³⁵S]GTPγS is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

Signaling Pathway

This compound, as a CB1 receptor antagonist, blocks the canonical Gαi/o-coupled signaling pathway activated by endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists. This pathway normally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. This guide has summarized its key chemical, physical, and pharmacological properties, providing a foundational resource for researchers. While detailed, publicly available experimental protocols for its synthesis and analysis are limited, the general methodologies described herein offer a framework for its handling and further investigation in a laboratory setting. The provided data and workflows are intended to facilitate future research into the pharmacology of cannabinoid receptors and the development of novel therapeutics.

References

Drinabant (AVE-1625): A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (AVE-1625) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that was developed by Sanofi-Aventis for a range of therapeutic indications, most notably obesity. Despite reaching Phase IIb clinical trials, its development was halted due to concerns over psychiatric adverse events, mirroring the fate of the structurally related CB1 antagonist, rimonabant. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of this compound. It includes details of its synthesis, binding and functional characteristics, and the signaling pathways it modulates. While specific clinical trial data remains largely unpublished, this guide summarizes the known trajectory of its clinical development and the reasons for its discontinuation. Later, Opiant Pharmaceuticals licensed this compound for development as a potential treatment for acute cannabinoid overdose.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy metabolism, and mood. This made the CB1 receptor an attractive target for the development of anti-obesity medications. This compound (AVE-1625) emerged from this paradigm as a selective CB1 receptor antagonist.[1] Initially investigated for a variety of conditions including schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine dependence, its primary development focus was narrowed to appetite suppression and the treatment of obesity.[1]

Discovery and Synthesis

Corporate Development

This compound was discovered and developed by the French pharmaceutical company Sanofi-Aventis. The compound was identified as part of a research program aimed at developing potent and selective CB1 receptor antagonists. Following its discontinuation for obesity, the rights to this compound were licensed by Opiant Pharmaceuticals in late 2018.[1] Opiant is exploring its potential as an injectable treatment for acute cannabinoid overdose (ACO), a condition for which there are currently no approved treatments.[1]

Chemical Synthesis

The synthesis of this compound, chemically named N-{1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methanesulfonamide, has been described in patent literature. A key step in the synthesis involves the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous tripotassium phosphate and tris(dioxa-3,6-heptyl)amine in toluene at reflux. The final product is obtained after purification by recrystallization from isopropyl alcohol.

Preclinical Pharmacology

This compound is characterized as a highly potent and selective CB1 receptor antagonist. Its preclinical profile was established through a series of in vitro and in vivo studies.

Binding Affinity

This compound exhibits high affinity for the CB1 receptor. While the specific binding assay protocols used by Sanofi-Aventis have not been publicly detailed, standard radioligand binding assays are typically employed to determine the binding affinity (Ki) of a compound for its target receptor.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| CB1 | Not Specified | 0.16 - 0.44 |

Data sourced from publicly available information.

Functional Activity

This compound functions as an antagonist at the CB1 receptor, inhibiting the downstream signaling initiated by receptor agonists. Its functional potency is typically determined through assays that measure the inhibition of agonist-stimulated signaling, such as GTPγS binding assays or calcium mobilization assays.

Table 2: In Vitro Functional Activity of this compound

| Assay | Receptor | Species | IC50 (nM) |

| Agonist-stimulated Calcium Signal | CB1 | Human (hCB1-R) | 25 |

| Agonist-stimulated Calcium Signal | CB1 | Rat (rCB1-R) | 10 |

Data sourced from publicly available information.

In Vivo Studies

Preclinical in vivo studies in rodent models demonstrated the potential of this compound in metabolic and neurological disorders. In models of obesity, this compound was shown to reduce food intake and body weight. In rodent models relevant to schizophrenia, it showed potential in improving cognitive deficits.

Experimental Protocols

While the exact proprietary protocols used by Sanofi-Aventis are not available, the following represent standard and widely accepted methodologies for the key experiments cited.

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.

-

Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Antagonism)

Objective: To determine the functional antagonist potency (IC50) of this compound at the CB1 receptor.

Methodology:

-

Membrane Preparation: CB1 receptor-expressing membranes are prepared as described above.

-

Assay Buffer: A buffer containing GDP is used to facilitate the binding of GTPγS upon receptor activation.

-

Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.

-

Assay Procedure: Membranes are incubated with a fixed concentration of a CB1 receptor agonist (to stimulate the receptor) and varying concentrations of this compound.

-

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a CB1 receptor antagonist like this compound.

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: General Experimental Workflow for the Development of a CB1 Antagonist.

Clinical Development and Discontinuation

This compound progressed to Phase IIb clinical trials for the treatment of obesity.[1] However, Sanofi-Aventis ultimately discontinued its development. The primary reason cited for this decision was the emergence of severe psychiatric side effects in patients. These adverse events were reported to be similar to those observed with another of the company's CB1 receptor antagonists, rimonabant, which included anxiety, depression, and suicidal ideation.

Detailed quantitative data from the Phase I and Phase II clinical trials of this compound, including efficacy in weight loss and the specific incidence of adverse events, have not been made publicly available in peer-reviewed literature. This is common for drug candidates that are discontinued during development.

Future Directions

Despite its discontinuation for obesity, this compound has found a new potential application. Opiant Pharmaceuticals is currently developing an injectable formulation of this compound for the emergency treatment of acute cannabinoid overdose (ACO). The rationale is that a rapid-acting CB1 antagonist could counteract the severe psychoactive effects of high doses of THC or synthetic cannabinoids.

Conclusion

This compound (AVE-1625) represents a case study in the challenges of targeting the CB1 receptor for therapeutic intervention. While demonstrating high potency and selectivity in preclinical studies, its clinical development was ultimately thwarted by a safety profile that was deemed unacceptable, particularly the risk of serious psychiatric adverse events. The story of this compound underscores the complex role of the endocannabinoid system in both metabolic and psychiatric regulation and highlights the difficulty in separating the desired therapeutic effects from on-target adverse effects when modulating this system. Its potential revival as a treatment for acute cannabinoid overdose marks an interesting new chapter in the history of this compound.

References

Drinabant's Selectivity Profile: A Technical Guide to its Interaction with Cannabinoid Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the selective binding and functional activity of Drinabant (also known as AVE1625) at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This compound has been a subject of significant research interest due to its therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its receptor selectivity, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a high affinity and potent antagonism for the CB1 receptor, with markedly lower affinity for the CB2 receptor. This selectivity is a key feature of its pharmacological profile.

Binding Affinity (Ki)

Radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of this compound at the CB1 receptor. These studies reveal that this compound binds to the CB1 receptor with high affinity, with reported Ki values in the sub-nanomolar range.

| Compound | Receptor | Ki (nM) | Species |

| This compound (AVE1625) | CB1 | 0.16 - 0.44 | Not Specified |

Table 1: Binding Affinity of this compound for the CB1 Receptor.[2]

Functional Activity (IC50)

Functional assays measuring the inhibition of agonist-stimulated signaling have been used to quantify this compound's potency as a CB1 receptor antagonist. The half-maximal inhibitory concentration (IC50) values demonstrate its potent antagonist activity at both human and rat CB1 receptors. In contrast, this compound is reported to be ineffective at the human CB2 receptor, with a selectivity of over 400-fold for CB1 over CB2 receptors.[3]

| Compound | Receptor | IC50 (nM) | Assay Type | Species |

| This compound (AVE1625) | hCB1-R | 25 | Agonist-stimulated calcium signal | Human |

| This compound (AVE1625) | rCB1-R | 10 | Agonist-stimulated calcium signal | Rat |

| This compound (AVE1625) | hCB2-R | Ineffective (>400-fold selectivity for CB1) | Not Specified | Human |

Table 2: Functional Antagonist Activity of this compound at CB1 and CB2 Receptors.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound for CB1 and CB2 receptors.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the target receptor (CB1 or CB2).

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand-receptor complexes from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest. For an antagonist like this compound, it would be used to measure the inhibition of agonist-stimulated GTPγS binding.

Materials:

-

Cell membranes expressing the target receptor (CB1 or CB2).

-

Agonist (e.g., CP55,940).

-

Test compound (this compound).

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the test compound (this compound) and GDP.

-

Stimulation: An agonist is added to stimulate the receptor, followed by the addition of [35S]GTPγS.

-

Incubation: The mixture is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: The amount of [35S]GTPγS bound to the filters is measured by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its IC50 value.

cAMP Assay

This functional assay measures the downstream effect of G protein activation, specifically the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels for Gi/o-coupled receptors like CB1 and CB2. As an antagonist, this compound would block the agonist-induced decrease in cAMP.

Materials:

-

Whole cells expressing the target receptor (CB1 or CB2).

-

Agonist (e.g., WIN 55,212-2).

-

Test compound (this compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated with an agonist in the presence of forskolin.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.

-

Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production is determined as its IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cannabinoid receptor signaling pathway and the logical relationship of this compound's antagonist action.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective antagonist of the CB1 receptor. Its high affinity and functional potency at the CB1 receptor, coupled with its significantly lower activity at the CB2 receptor, underscore its utility as a selective pharmacological tool for investigating the endocannabinoid system and as a potential therapeutic agent targeting CB1 receptor-mediated pathways. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's pharmacological properties.

References

In-Depth Pharmacological Profile of Drinabant (AVE-1625)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Drinabant, also known as AVE-1625, is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor. Initially investigated for a range of therapeutic applications including obesity, schizophrenia, and other central nervous system disorders, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound functions as a selective antagonist of the CB1 receptor.[1][2] Some evidence also suggests it may act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist. By blocking the CB1 receptor, this compound modulates the endocannabinoid system, which is involved in regulating appetite, energy balance, and cognitive functions.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Receptor Binding Affinity

| Target | Species | Ki (nM) | Radioligand | Source |

| CB1 Receptor | Not Specified | 0.16-0.44 | Not Specified | [3] |

Table 2: Functional Activity

| Assay | Target | Species | IC50 (nM) | Notes | Source |

| Agonist-stimulated Calcium Signal | CB1 Receptor | Human | 25 | Ineffective at hCB2-R | |

| Agonist-stimulated Calcium Signal | CB1 Receptor | Rat | 10 | Ineffective at rCB2-R |

Table 3: In Vivo Efficacy

| Animal Model | Species | Dose Range | Route of Administration | Observed Effects | Source |

| Working and Episodic Memory | Rodent | 1-3 mg/kg | Intraperitoneal (i.p.) | Improved performance in working memory tasks. | |

| Schizophrenia (Latent Inhibition) | Rodent | 1, 3, and 10 mg/kg | Intraperitoneal (i.p.) | Reversed abnormally persistent latent inhibition induced by MK-801. | |

| Obesity/Metabolic Syndrome | Rat | 10 mg/kg | Oral (once daily) | Reduced body weight and fat mass, increased lipolysis. | |

| Food Intake | Rat | 30 mg/kg | Oral (gavage, single dose) | Pronounced reduction of food intake. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

CB1 Receptor Radioligand Binding Assay

A standard radioligand binding assay is utilized to determine the binding affinity of this compound for the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor. The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Assay Conditions: The binding assay is typically performed in a 96-well plate format. A constant concentration of a suitable radioligand, such as [3H]-SR141716A, is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled CB1 ligand) from the total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: Agonist-Stimulated Calcium Mobilization

This assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by a CB1 receptor agonist.

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing the CB1 receptor is cultured under standard conditions.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

-

Assay Procedure: The loaded cells are then incubated with varying concentrations of this compound before being challenged with a known CB1 receptor agonist.

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Model: Diet-Induced Obesity in Rats

This model is used to evaluate the effect of this compound on body weight, food intake, and metabolic parameters in an obesity setting.

-

Induction of Obesity: Male Wistar or Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Drug Administration: this compound is administered orally, for example, once daily at a dose of 10 mg/kg.

-

Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the treatment period, various metabolic parameters can be assessed, including plasma levels of glucose, insulin, lipids, and adipokines. Body composition (fat mass and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Data Analysis: The effects of this compound are compared to a vehicle-treated control group to determine its efficacy in reducing body weight and improving metabolic parameters.

In Vivo Model: MK-801-Induced Deficit in Latent Inhibition

This model is used to assess the potential of this compound to ameliorate cognitive deficits relevant to schizophrenia.

-

Apparatus: A standard operant conditioning chamber equipped with a lick tube and a tone generator is used.

-

Procedure: The latent inhibition procedure consists of three phases:

-

Pre-exposure Phase: On the first day, rats are habituated to the chamber. On the second day, one group of rats (pre-exposed group) is exposed to a series of auditory tones without any consequence. The other group (non-pre-exposed group) is placed in the chamber but does not receive the tones.

-

Conditioning Phase: On the third day, all rats receive pairings of the auditory tone with a mild foot shock.

-

Test Phase: On the fourth day, the rats are returned to the chamber, and their lick suppression in response to the tone is measured.

-

-

Drug Treatment: this compound is administered intraperitoneally before the pre-exposure phase. The NMDA receptor antagonist MK-801 is used to induce a deficit in latent inhibition.

-

Data Analysis: Latent inhibition is demonstrated by a weaker conditioned response (less lick suppression) in the pre-exposed group compared to the non-pre-exposed group. The ability of this compound to reverse the MK-801-induced disruption of latent inhibition is assessed.

Signaling Pathways and Visualizations

The interaction of this compound with the CB1 receptor influences downstream signaling cascades. As a Gi/o-coupled receptor, CB1 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. As an antagonist/inverse agonist, this compound is expected to block or reverse these effects.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. Its pharmacological profile demonstrates high affinity for the CB1 receptor and efficacy in preclinical models of obesity and cognitive dysfunction. This technical guide provides a consolidated resource of its quantitative pharmacological data and detailed experimental protocols to support further research and understanding of CB1 receptor antagonism. While its clinical development was halted, the data on this compound remains valuable for the scientific community in the ongoing exploration of the therapeutic potential of modulating the endocannabinoid system.

References

- 1. Systemic administration of MK-801 produces an abnormally persistent latent inhibition which is reversed by clozapine but not haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Drinabant: A Comprehensive Technical Guide to a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinabant (also known as AVE-1625) is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor. Initially developed for the treatment of obesity and other metabolic disorders, its development was halted due to concerns about psychiatric side effects associated with the CB1 antagonist class. However, there is renewed interest in this compound for other therapeutic indications, such as acute cannabinoid overdose. This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, and the experimental protocols used to characterize its activity.

Introduction

This compound is a synthetic, orally active molecule that acts as a selective antagonist at the CB1 receptor.[1] It was originally developed by Sanofi-Aventis for a range of conditions including obesity, schizophrenia, and various neurodegenerative diseases.[2][3] The primary focus of its development eventually narrowed to appetite suppression.[2] this compound progressed to phase IIb clinical trials for obesity but was discontinued, largely due to the severe psychiatric adverse events, such as anxiety, depression, and suicidal ideation, observed with another CB1 antagonist, rimonabant.[2]

More recently, Opiant Pharmaceuticals has licensed this compound for development as an injectable treatment for acute cannabinoid overdose (ACO), a condition for which there are currently no approved treatments. This renewed interest underscores the need for a thorough understanding of this compound's mechanism of action and pharmacological properties.

Chemical and Physical Properties

This compound is a diarylpyrazole derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-{1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl}-N-(3,5-difluorophenyl)methanesulfonamide |

| Synonyms | AVE-1625, AVE1625 |

| CAS Number | 358970-97-5 |

| Molecular Formula | C23H20Cl2F2N2O2S |

| Molar Mass | 497.38 g·mol−1 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, not in water |

Pharmacology

Mechanism of Action

This compound functions as a selective antagonist of the CB1 receptor. In the presence of a CB1 receptor agonist, such as the endogenous cannabinoid anandamide or the exogenous agonist Δ9-tetrahydrocannabinol (THC), this compound binds to the receptor and blocks its activation. This prevents the downstream signaling cascades typically initiated by agonist binding. Some compounds in this class, like rimonabant, have also been shown to act as inverse agonists, meaning they can reduce the basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity

Functional Antagonism

This compound effectively inhibits the functional responses induced by CB1 receptor agonists. In vitro studies have shown that this compound can block agonist-stimulated calcium signals. The IC50 values, representing the concentration of this compound that inhibits 50% of the maximal agonist response, are provided in the table below.

| Receptor | IC50 (nM) |

| Human CB1 (hCB1-R) | 25 |

| Rat CB1 (rCB1-R) | 10 |

| Human CB2 (hCB2-R) | Ineffective |

CB1 Receptor Signaling Pathways

The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways.

Gi/o-Mediated Signaling

Agonist binding to the CB1 receptor leads to the activation of Gi/o proteins. This results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated G-protein subunits (Gα and Gβγ) also modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. This modulation of ion channel activity is a key mechanism by which cannabinoids influence neurotransmission.

CB1 Receptor Gi/o Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway

Stimulation of the CB1 receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). This pathway is involved in regulating gene expression and can influence cell survival and differentiation. The activation of MAPK pathways can occur through various mechanisms, including G-protein-dependent and β-arrestin-mediated pathways.

CB1 Receptor MAPK Signaling Pathway

Experimental Protocols

The following are generalized protocols for key assays used to characterize CB1 receptor antagonists like this compound.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the CB1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing CB1 receptors (e.g., CHO-K1 cells, rat cerebellum).

-

Radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940).

-

Unlabeled CB1 receptor agonist/antagonist for non-specific binding determination (e.g., WIN 55,212-2).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled ligand.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

cAMP Functional Assay

This assay measures the ability of an antagonist to block an agonist's effect on intracellular cAMP levels. Since CB1 receptor activation typically inhibits adenylyl cyclase, an agonist will decrease forskolin-stimulated cAMP production. An antagonist will reverse this effect.

Materials:

-

Cells expressing the CB1 receptor (e.g., CHO-K1, HEK293).

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

CB1 receptor agonist (e.g., CP 55,940).

-

Test compound (this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

Procedure:

-

Cell Culture: Culture cells expressing the CB1 receptor in appropriate plates.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor.

-

Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a CB1 agonist in the presence of an adenylyl cyclase stimulator like forskolin.

-

Incubation: Incubate for a specified time to allow for modulation of cAMP production.

-

Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection method.

-

Data Analysis:

-

Generate concentration-response curves by plotting the cAMP levels against the log concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's inhibitory effect.

-

Workflow for cAMP Functional Assay

Preclinical and Clinical Data Summary

Preclinical Findings: In animal models, this compound has demonstrated effects consistent with CB1 receptor antagonism. For instance, at a dose of 10 mg/kg administered orally, it has been shown to reduce body weight in rats. It has also been observed to attenuate body weight gain when combined with olanzapine. Furthermore, this compound has been shown to improve working and episodic memory in rodent models, suggesting potential cognitive-enhancing effects.

Clinical Development and Discontinuation for Obesity: this compound was advanced into Phase IIb clinical trials for the treatment of obesity. However, its development for this indication was halted. This decision was likely influenced by the withdrawal of rimonabant from the market due to an increased risk of severe psychiatric side effects, including depression, anxiety, and suicidal ideation.

Renewed Interest for Acute Cannabinoid Overdose (ACO): There is a significant unmet medical need for a treatment for ACO, which can result from the ingestion of large quantities of THC, particularly from edible products. Symptoms can include panic, paranoia, hallucinations, and nausea. This compound's ability to block CB1 receptors makes it a promising candidate to reverse the effects of THC. Opiant Pharmaceuticals, in collaboration with the National Center for Advancing Translational Sciences (NCATS), is developing an injectable formulation of this compound for the rapid and effective treatment of ACO.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor antagonist. While its initial development for obesity was curtailed due to class-wide safety concerns, its strong pharmacological profile makes it a valuable research tool and a promising therapeutic candidate for other indications. The ongoing development of this compound for acute cannabinoid overdose highlights the potential for repurposing compounds based on a thorough understanding of their mechanism of action. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this and other CB1 receptor modulators.

References

In Vitro Characterization of Drinabant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinabant (also known as AVE-1625) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Developed by Sanofi-Aventis, it was investigated for a range of therapeutic applications including obesity, schizophrenia, and other neurological disorders.[2] This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating associated signaling pathways and workflows.

Binding Affinity of this compound

This compound exhibits high-affinity binding to the human and rat CB1 receptors, with significantly lower affinity for the CB2 receptor, highlighting its selectivity. The inhibitory constant (Ki) values, which indicate the concentration of the ligand that will bind to half the available receptors at equilibrium, underscore its potency.

| Parameter | Receptor | Species | Value | Reference |

| Ki | CB1 | Not Specified | 0.16-0.44 nM | [1] |

| Selectivity | CB1 vs. CB2 | Human | >400-fold |

Functional Antagonism of this compound

| Assay | Receptor | Species | Parameter | Value | Reference |

| Agonist-Stimulated Calcium Signal Inhibition | CB1 | Human | IC50 | 25 nM | |

| Agonist-Stimulated Calcium Signal Inhibition | CB1 | Rat | IC50 | 10 nM | |

| Functional Activity | CB2 | Human | - | Ineffective |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of compounds like this compound. Below are representative protocols for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

- Membrane Preparation: Cell membranes expressing the human CB1 receptor.

- Radioligand: [3H]CP-55,940 or another suitable CB1 receptor agonist/antagonist.

- Test Compound: this compound.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

- Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., WIN 55,212-2).

- Filtration Apparatus: Glass fiber filters and a cell harvester.

- Scintillation Counter and Cocktail.

2. Procedure:

- Prepare serial dilutions of this compound.

- In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or control compounds.

- Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials with scintillation cocktail.

- Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Adenylyl Cyclase)

This assay measures the ability of a CB1 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

- Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).

- CB1 Agonist: A known CB1 receptor agonist (e.g., CP-55,940 or WIN 55,212-2).

- Test Compound: this compound.

- Adenylyl Cyclase Stimulator: Forskolin.

- cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

- Cell Culture Medium and Reagents.

2. Procedure:

- Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere.

- Pre-incubate the cells with varying concentrations of this compound for a defined period.

- Add a fixed concentration of a CB1 agonist in the continued presence of this compound.

- Stimulate adenylyl cyclase with forskolin.

- Incubate for a specified time to allow for cAMP production.

- Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

3. Data Analysis:

- Plot the cAMP concentration against the logarithm of the this compound concentration.

- Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. An antagonist will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

1. Materials:

- Membrane Preparation: Cell membranes expressing the human CB1 receptor.

- Radioligand: [35S]GTPγS.

- CB1 Agonist: A known CB1 receptor agonist.

- Test Compound: this compound.

- Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

- GDP: To ensure G-proteins are in their inactive state at the start of the assay.

- Non-specific Binding Control: A high concentration of unlabeled GTPγS.

- Filtration Apparatus and Scintillation Counter.

2. Procedure:

- Pre-incubate the cell membranes with varying concentrations of this compound.

- Add a fixed concentration of the CB1 agonist.

- Initiate the binding reaction by adding [35S]GTPγS and GDP.

- Incubate at 30°C for a defined period.

- Terminate the reaction by rapid filtration.

- Wash the filters with ice-cold buffer.

- Measure the amount of bound [35S]GTPγS using a scintillation counter.

3. Data Analysis:

- Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration.

- Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using Graphviz (DOT language).

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: General Experimental Workflow for the In Vitro Characterization of this compound.

Summary of In Vitro Profile

This compound is a highly potent and selective CB1 receptor antagonist. Its in vitro profile is characterized by:

-

High Binding Affinity: Sub-nanomolar Ki values for the CB1 receptor.

-

Selectivity: Over 400-fold selectivity for the CB1 receptor over the CB2 receptor.

-

Functional Antagonism: It effectively blocks agonist-mediated signaling through the CB1 receptor, as demonstrated by the inhibition of calcium influx. It is classified as a neutral antagonist, indicating it does not modulate the receptor's basal activity.

This in vitro profile established this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB1 receptor and as a lead compound in drug development programs targeting the endocannabinoid system.

References

Preclinical Profile of Drinabant (AVE1625) in Obesity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drinabant (also known as AVE1625) is a selective antagonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system which plays a significant role in regulating energy homeostasis. Preclinical investigations have explored the potential of this compound as a therapeutic agent for obesity, demonstrating its effects on food intake, body weight, and various metabolic parameters. This document provides an in-depth technical guide to the core preclinical findings on this compound for obesity, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. Development of this compound for obesity was discontinued, likely due to the adverse psychiatric side effects observed with other CB1 receptor antagonists such as Rimonabant.[1]

Mechanism of Action: CB1 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in areas involved in appetite control, as well as in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[2] Endocannabinoids, the endogenous ligands for CB1 receptors, are known to stimulate appetite and promote energy storage. By antagonizing the CB1 receptor, this compound is designed to reduce food intake and increase energy expenditure, thereby leading to weight loss.

Signaling Pathway of CB1 Receptor and its Antagonism by this compound

The activation of the CB1 receptor by an agonist (e.g., an endocannabinoid) initiates a cascade of intracellular signaling events. This process is inhibited by an antagonist like this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on obesity-related parameters.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Species | Receptor | Value | Reference |

| IC50 (Agonist-stimulated Calcium Signal) | Human | CB1 | 25 nM | |

| IC50 (Agonist-stimulated Calcium Signal) | Rat | CB1 | 10 nM | |

| Activity | Human | CB2 | Ineffective |

Table 2: Effects of this compound on Body Weight and Food Intake in Animal Models

| Animal Model | Treatment | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |

| Wistar Rats | This compound (AVE1625) | 30 mg/kg (single oral dose) | 10-12 hours | Not specified | Pronounced reduction | |

| Female Hanover Wistar Rats | This compound (AVE1625) | 10 mg/kg (oral, daily) | 12 days | Marked reduction in the first 3 days, maintained lower body weight | Not specified | |

| Rats | Olanzapine + this compound (AVE1625) | 10 mg/kg (oral, daily) | Not specified | Attenuated olanzapine-induced weight gain | Diminished olanzapine-enhanced food intake |

Table 3: Metabolic Effects of this compound in Wistar Rats

| Parameter | Treatment | Dose | Observation | Reference |

| Basal Lipolysis | This compound (AVE1625) | Dose-dependent (single dose) | Slight increase | |

| Liver Glycogen Content | This compound (AVE1625) | Dose-dependent (single dose) | Reduced to ~60% of control after 6 hours | |

| Total Energy Expenditure | This compound (AVE1625) | Not specified | Immediate increase | |

| Fat Oxidation | This compound (AVE1625) | Not specified | Long-lasting increase | |

| Glucose Oxidation | This compound (AVE1625) | Not specified | Transient increase |

Experimental Protocols

This section outlines the methodologies employed in key preclinical studies of this compound for obesity.

Study 1: Investigation of Primary Metabolic Effects in Wistar Rats

-

Objective: To determine if this compound (AVE1625) has primary effects on metabolic parameters and metabolic rate, independent of its effects on caloric intake.

-

Animal Model: Fed Wistar rats.

-

Drug Administration: Single oral gavage of this compound.

-

Key Measurements:

-

Basal Lipolysis: Assessed by measuring free fatty acids and glycerol levels in blood.

-

Liver Glycogen Content: Measured 6 hours after a single administration.

-

Energy Metabolism: Determined using indirect calorimetry to measure total energy expenditure, fat oxidation, and glucose oxidation.

-

-

Rationale: This protocol was designed to dissect the direct metabolic consequences of CB1 receptor antagonism from the secondary effects of reduced food intake.

Study 2: Prevention of Antipsychotic-Induced Weight Gain

-

Objective: To evaluate the efficacy of this compound (AVE1625) in preventing weight gain induced by the antipsychotic drug olanzapine.

-

Animal Model: Rats.

-

Drug Administration: Co-administration of olanzapine and this compound (10 mg/kg, oral, once daily).

-

Key Measurements:

-

Body Weight: Monitored throughout the study period.

-

Food Intake: Measured daily.

-

Energy Expenditure and Motility: Assessed to understand the mechanisms of weight change.

-

-

Rationale: This experimental design mimics a potential clinical scenario where this compound could be used as an adjunct therapy to mitigate the metabolic side effects of other medications.

Experimental Workflow: A Representative Preclinical Obesity Study

The following diagram illustrates a typical workflow for a preclinical study evaluating a potential anti-obesity compound like this compound.

Conclusion

Preclinical studies on this compound (AVE1625) have demonstrated its potential as a weight-loss agent through the selective antagonism of the CB1 receptor. The available data indicate that this compound not only reduces food intake but also exerts primary effects on metabolism, including increased lipolysis and energy expenditure. These findings highlight the multifaceted role of the endocannabinoid system in energy balance. However, the development of this compound for obesity was halted, reflecting the significant safety concerns, particularly psychiatric side effects, associated with centrally-acting CB1 receptor antagonists. Future research in this area may focus on peripherally restricted CB1 antagonists to retain the metabolic benefits while minimizing central nervous system-mediated adverse events.

References

Drinabant: A Technical Guide on its Potential in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drinabant (AVE-1625) is a selective antagonist of the cannabinoid CB1 receptor that has been investigated for its therapeutic potential in a range of neurological disorders, including schizophrenia and Alzheimer's disease. As a CB1 receptor antagonist, this compound modulates neuronal excitability and neurotransmitter release, pathways that are often dysregulated in neurological conditions. Preclinical studies have suggested a pro-cognitive effect and a potential to mitigate side effects of existing antipsychotic medications. However, clinical development was ultimately discontinued due to concerns about psychiatric side effects, a challenge observed with other drugs in its class. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways related to this compound's investigation in neurological disorders.

Mechanism of Action: CB1 Receptor Antagonism

This compound exerts its pharmacological effects primarily through the blockade of the cannabinoid receptor type 1 (CB1). These receptors are predominantly located on presynaptic nerve terminals within the central nervous system. Their activation by endogenous cannabinoids (endocannabinoids) typically leads to an inhibition of neurotransmitter release. By antagonizing the CB1 receptor, this compound effectively removes this inhibitory brake, thereby modulating synaptic transmission.

Receptor Binding Affinity

This compound exhibits high affinity for the human and rat CB1 receptors, with minimal activity at the CB2 receptor, highlighting its selectivity.

| Receptor | Species | IC50 |

| CB1 | Human | 25 nM |

| CB1 | Rat | 10 nM |

| CB2 | Human | Ineffective |

Preclinical Investigations in Neurological Disorder Models

This compound has been evaluated in rodent models of schizophrenia, demonstrating potential for cognitive enhancement and amelioration of antipsychotic-induced side effects.

Efficacy in Schizophrenia Models

A key preclinical study investigated the effects of this compound (referred to as AVE1625) in various rodent models relevant to schizophrenia.[1][2]

This compound demonstrated pro-cognitive effects in several behavioral paradigms.

| Experimental Model | This compound Doses (i.p.) | Key Findings |